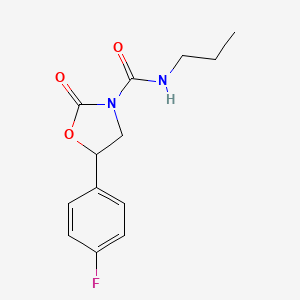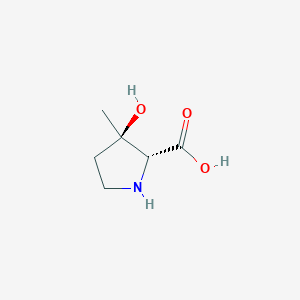
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino acids as starting materials can lead to the desired product through a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods: Industrial production often involves the resolution of racemic mixtures. This can be achieved through crystallization techniques or the use of chiral chromatography. The choice of method depends on the scale of production and the desired purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound , with opposite stereochemistry.
Meso-tartaric acid: A diastereomer with different physical properties and reactivity.
Uniqueness: (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to participate in a variety of chemical reactions and its role as a chiral building block make it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
Clave InChI |
ZMUDOSKROAVKMK-UJURSFKZSA-N |
SMILES isomérico |
C[C@]1(CCN[C@H]1C(=O)O)O |
SMILES canónico |
CC1(CCNC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



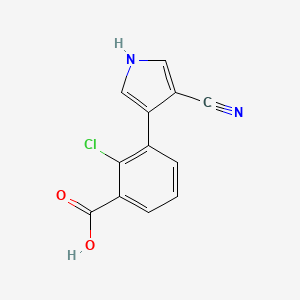
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

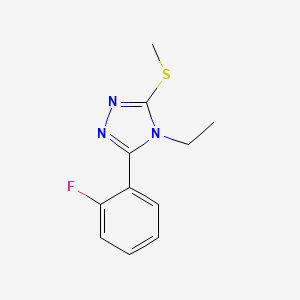
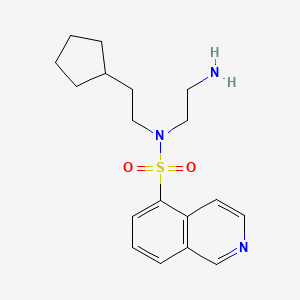

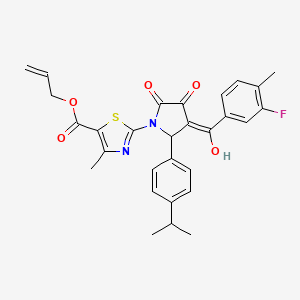
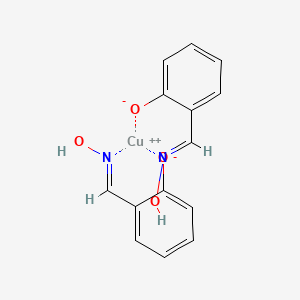
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
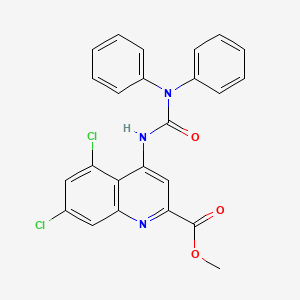
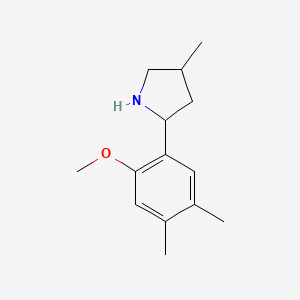
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
